molecular formula C14H14N2O5S2 B12130529 N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12130529
M. Wt: 354.4 g/mol
InChI Key: SURXTEWHRCUHEE-UHFFFAOYSA-N
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Description

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 359.31 g/mol

This compound belongs to the chalcone family, which includes polyphenolic compounds with diverse pharmacological activities, such as anti-cancer, anti-infective, anti-diabetic, and antioxidant properties . Quinoline derivatives, on the other hand, exhibit a wide range of biological activities, depending on substituents and positions .

Preparation Methods

The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves a two-step reaction:

  • Synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide (Compound 2):
    • Quinoline-3-carboxylic acid reacts with thionyl chloride (SOCl2) to form the acid chloride.
    • 4-Aminoacetophenone is then added to the acid chloride to yield Compound 2.
    • The structure of Compound 2 is confirmed by FTIR, HRMS, and NMR spectroscopy.
  • Claisen–Schmidt Reaction:
    • Compound 2 undergoes a Claisen–Schmidt condensation with piperonal.
    • KOH solution serves as the catalyst in ethanol under ultrasonic irradiation.
    • This reaction leads to the formation of this compound (Compound 3).

Chemical Reactions Analysis

Compound 3 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in determining the products formed. Detailed studies are needed to explore these reactions further.

Scientific Research Applications

The compound’s applications span several fields:

    Chemistry: Potential as a synthetic intermediate or ligand.

    Biology: Investigate its interactions with biomolecules.

    Medicine: Explore its pharmacological properties.

    Industry: Assess its use in materials science or catalysis.

Mechanism of Action

The precise mechanism by which Compound 3 exerts its effects remains an exciting area of research. It likely involves specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While Compound 3 is unique due to its fused heterocyclic structure, it’s essential to compare it with related compounds. Further studies can reveal its distinct features.

Properties

Molecular Formula

C14H14N2O5S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H14N2O5S2/c1-8(17)15-14-16(10-5-23(18,19)6-13(10)22-14)9-2-3-11-12(4-9)21-7-20-11/h2-4,10,13H,5-7H2,1H3

InChI Key

SURXTEWHRCUHEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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